

Unraveling the Enigma: A Technical Guide to CAS 102691-93-0

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Compound of Interest

Compound Name: (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid

Cat. No.: B013062

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CAS number 102691-93-0 is not a publicly cataloged chemical substance. Extensive searches across major chemical and scientific databases have yielded no compound associated with this identifier. This guide addresses the absence of information and provides a logical framework for approaching an un-indexed compound, should it be a novel or internally designated molecule. It will outline the necessary experimental workflows to characterize a new chemical entity, from initial property determination to potential therapeutic application.

Introduction: The Case of an Unidentified CAS Number

A Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance, enabling clear communication in scientific literature and databases. The number 102691-93-0, however, does not correspond to any entry in the public CAS registry. This suggests several possibilities:

- **Typographical Error:** The number may be a simple mistyping of a valid CAS number.
- **Novel Compound:** It could be a newly synthesized molecule that has not yet been registered.

- **Internal Code:** The identifier might be an internal designation used within a specific organization before official registration.
- **Withdrawn Substance:** It may have been a pre-registration number for a substance that was never brought to market or was withdrawn.

Given the lack of public data, this document will serve as a procedural guide for the characterization and investigation of a hypothetical novel compound, which we will refer to as "Compound X" (formerly CAS 102691-93-0).

Hypothetical Physicochemical Properties of a Novel Compound

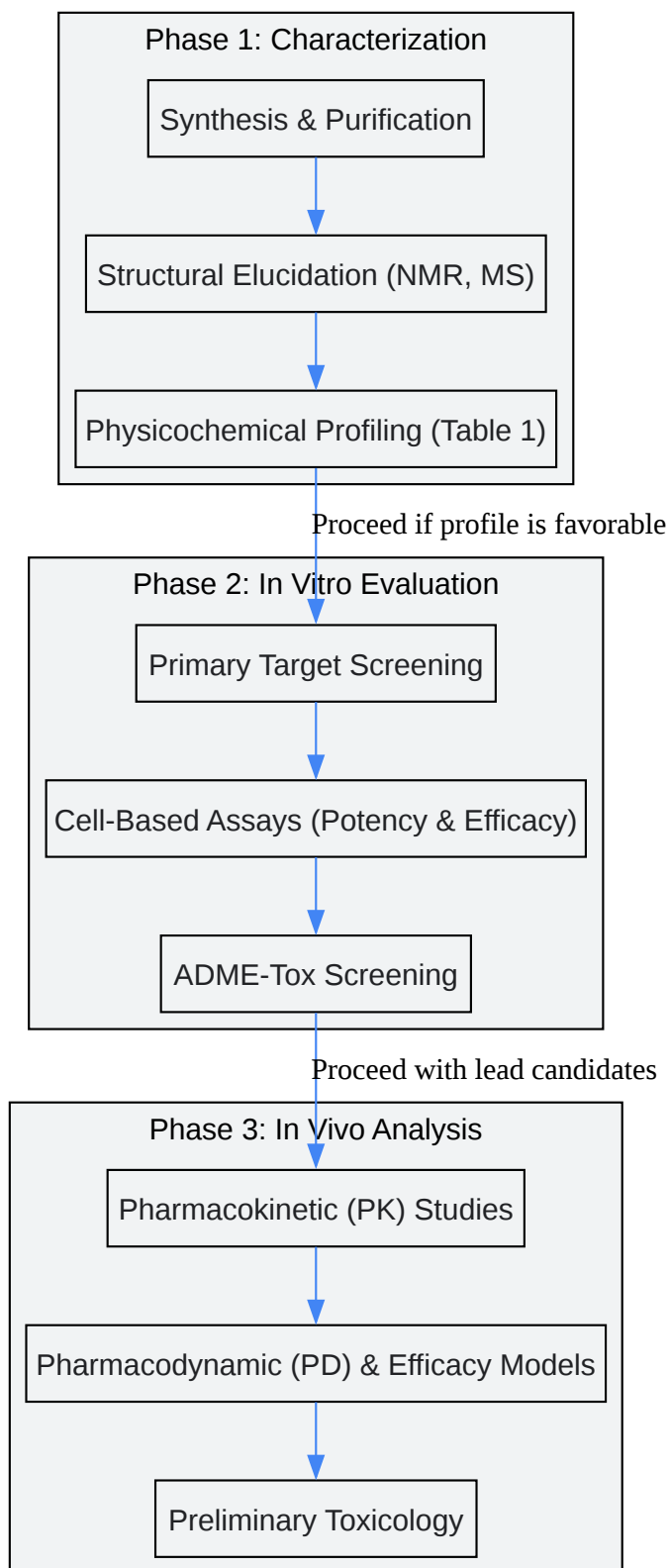
The initial step for any new chemical entity is the determination of its fundamental physicochemical properties. These data are crucial for handling, formulation, and predicting its behavior in biological systems.

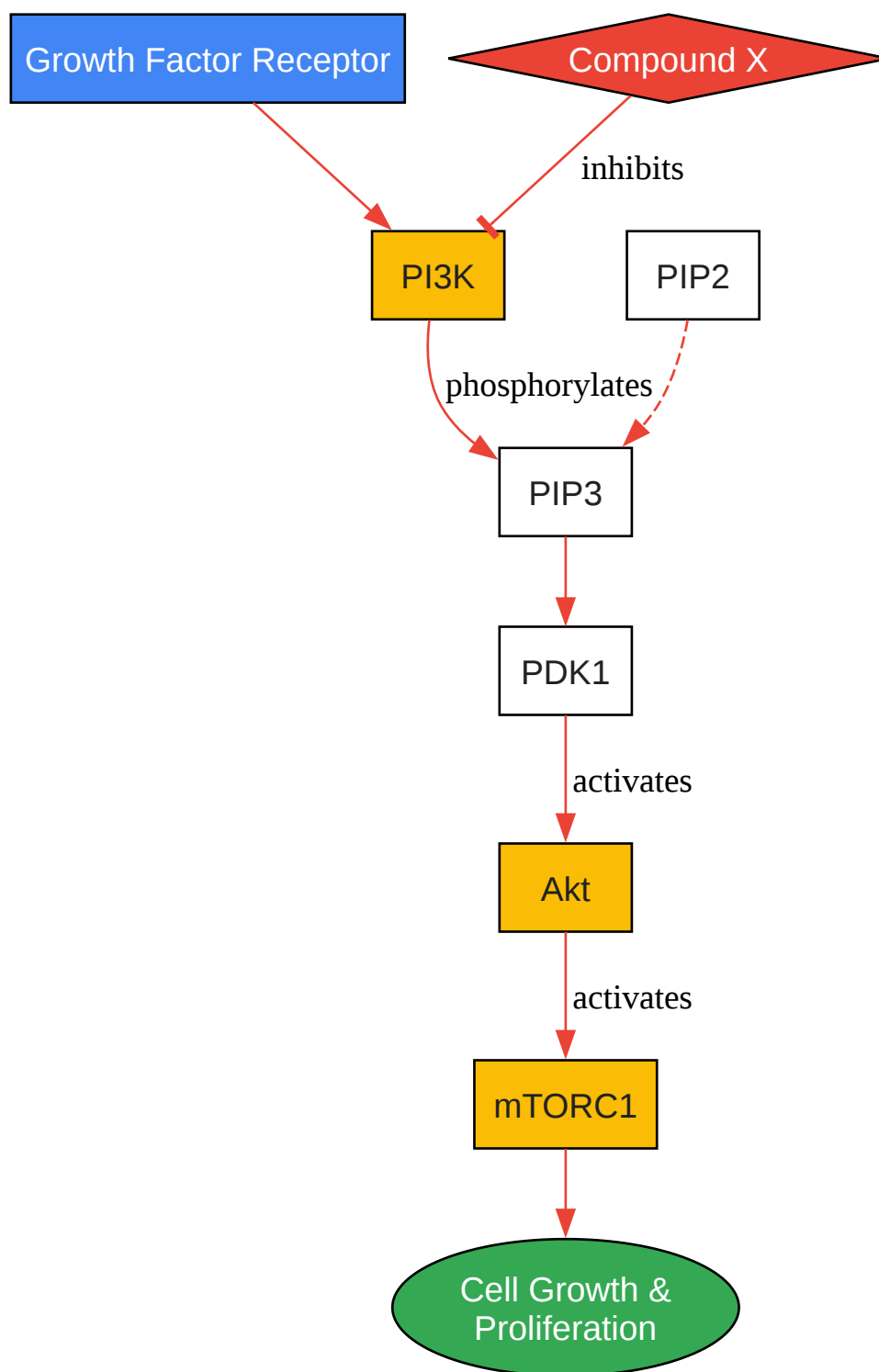
Table 1: Essential Physicochemical Data for "Compound X"

Property	Experimental Method	Importance in Drug Development
Molecular Formula & Weight	Mass Spectrometry (e.g., HRMS)	Fundamental for identification and stoichiometry.
Structure	NMR Spectroscopy (^1H , ^{13}C), X-ray Crystallography	Defines the molecule's identity and steric properties.
Purity	HPLC, LC-MS	Ensures that observed effects are due to the compound itself.
Appearance	Visual Inspection	Basic identification characteristic.
Solubility	Kinetic and Thermodynamic Solubility Assays	Critical for formulation and bioavailability.
Melting/Boiling Point	Differential Scanning Calorimetry (DSC)	Indicates purity and stability.
pKa	Potentiometric Titration, UV-Vis Spectroscopy	Predicts ionization state at physiological pH.
LogP / LogD	Shake-flask method, HPLC	Measures lipophilicity, affecting membrane permeability.

Standard Experimental Workflow for a Novel Compound

The journey from a newly synthesized molecule to a potential drug candidate follows a structured path. The following workflow outlines the critical stages of investigation.





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